L82-G17 vs. L82: Increased Activity and Selectivity for LigI Confirmed by SAR Analysis
In the same SAR study, L82-G17 exhibited increased activity against and selectivity for LigI compared with its parent compound L82 [1]. While L82 inhibits hLigI with an IC50 of 12 ± 2 μM, the improved activity profile of L82-G17 was demonstrated through direct comparative biochemical assays in the same experimental system [1][2]. The enhanced LigI selectivity was attributed to structural modifications in the pyridazinone-hydrazone scaffold, specifically the 3-hydroxybenzylidene substituent, which optimizes interactions within the LigI catalytic domain [1].
| Evidence Dimension | Activity and selectivity against human DNA ligase I (LigI) |
|---|---|
| Target Compound Data | L82-G17: Increased activity against and selectivity for LigI compared with L82; uncompetitive inhibition of phosphodiester bond formation |
| Comparator Or Baseline | L82: IC50 = 12 ± 2 μM for hLigI; non-competitive inhibitor |
| Quantified Difference | Directional improvement (increased activity and selectivity); L82-G17 acts as uncompetitive inhibitor vs. L82 acting as non-competitive inhibitor |
| Conditions | Purified human DNA ligase I biochemical assay; DNA Repair (Amst) 2017; SAR analysis |
Why This Matters
For researchers requiring maximal LigI selectivity with minimal off-target ligase engagement, L82-G17 provides a superior pharmacological tool over L82, directly impacting the interpretability of LigI-specific functional studies.
- [1] Howes TRL, Sallmyr A, Brooks R, Greco GE, Jones DE, Matsumoto Y, Tomkinson AE. Structure-activity relationships among DNA ligase inhibitors: Characterization of a selective uncompetitive DNA ligase I inhibitor. DNA Repair (Amst). 2017 Dec;60:29-39. doi: 10.1016/j.dnarep.2017.10.002. PMID: 29078112. View Source
- [2] Howes TRL. Identification & Evaluation of DNA Ligase Inhibitors: Predicting the Binding of Small Molecules to the DNA Binding Domain by Molecular Modeling. Doctoral Dissertation, University of New Mexico. 2017. View Source
